molecular formula C6H3BrN2OS B1384375 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 215927-36-9

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1384375
CAS No.: 215927-36-9
M. Wt: 231.07 g/mol
InChI Key: IJSCGMBLRLDHPZ-UHFFFAOYSA-N
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Description

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one (CAS: 215927-36-9) is a bicyclic heterocyclic compound featuring a thiophene ring fused to a pyrimidinone scaffold, with a bromine substituent at the 6-position. Its molecular formula is C₆H₃BrN₂OS, and it has a molecular weight of 231.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: While specific synthetic routes for OSM-S-476 are not widely documented, its production likely involves organic synthesis techniques. Researchers would design and optimize reactions to assemble the compound, considering factors such as yield, purity, and scalability.

Industrial Production Methods: Industrial-scale production of OSM-S-476 would involve efficient and reproducible processes. Manufacturers might employ automated assembly lines, ensuring precise soldering of the BGA (ball grid array) pins onto the module substrate.

Chemical Reactions Analysis

Types of Reactions: OSM-S-476, being an embedded module, does not directly undergo chemical reactions itself. it facilitates communication and data exchange within larger systems. Its BGA pins connect to various interfaces, including video (RGB, DSI, LVDS), PCIe lanes, Ethernet, USB, and UART . These interfaces enable interactions with other components.

Common Reagents and Conditions: Since OSM-S-476 is not a traditional chemical compound, it doesn’t react with reagents. Instead, it serves as a platform for system integration.

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of 6-bromothieno[3,2-d]pyrimidin-4(3H)-one is its potential in treating tuberculosis (TB). Tuberculosis remains a major global health issue, and finding effective treatments is critical. Research has shown that compounds derived from thieno[3,2-d]pyrimidin-4(3H)-one exhibit notable antimycobacterial activity.

  • Mechanism of Action : The compound inhibits the growth of Mycobacterium tuberculosis, which is responsible for TB. In studies, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Mycobacterium tuberculosis H37Rv .
  • Research Findings : A study indicated that several thieno[2,3-d]pyrimidin-4(3H)-one derivatives showed significant inhibition against Mycobacterium smegmatis and Mycobacterium bovis BCG, with inhibition rates between 30-40% at specific concentrations .

Pharmaceutical Development

The pharmaceutical potential of this compound extends beyond its antimycobacterial properties. It is being explored for various therapeutic applications:

  • Formulation : The compound can be incorporated into pharmaceutical compositions designed for treating infections caused by mycobacterial species . These formulations may include excipients that enhance the bioavailability and efficacy of the active ingredients.
  • Broader Applications : Beyond TB treatment, thieno[2,3-d]pyrimidin-4(3H)-one derivatives are being investigated for their potential roles in treating metabolic disorders such as obesity and diabetes due to their modulatory effects on certain biological pathways .

Synthesis and Structural Variants

The synthesis of this compound involves various chemical pathways that allow for the introduction of different substituents at the C-4 and C-6 positions. This structural diversity is crucial for enhancing biological activity and optimizing therapeutic effects.

Synthesis Route Key Features
Route 1Utilizes ethyl 2-amino-5-methyl-thiophene-3-carboxylate as a precursor .
Route 2Involves multiple steps to achieve desired substitutions .
Route 3Focuses on C-4 and C-6 substituted variants for improved activity .

Case Studies and Research Insights

Several case studies have highlighted the effectiveness of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in laboratory settings:

  • Study on Antitubercular Activity : A series of experiments demonstrated that specific derivatives not only inhibited Mycobacterium tuberculosis but also showed promise against multi-drug resistant strains .
  • Biochemical Screening : Additional studies have evaluated these compounds for their radioprotective properties and other antimicrobial activities, indicating their versatile applications in medicinal chemistry .

Mechanism of Action

OSM-S-476 doesn’t have a direct biological or chemical mechanism of action. Instead, its “action” lies in enabling seamless communication and data transfer within electronic systems. It acts as a bridge, facilitating interactions between components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Thienopyrimidinone Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Features
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one 215927-36-9 C₆H₃BrN₂OS Br at position 6 High reactivity in cross-coupling reactions; used in kinase inhibitor synthesis
6-Bromothieno[2,3-d]pyrimidin-4(3H)-one 56844-40-7 C₆H₃BrN₂OS Br at position 6, thiophene fused at [2,3-d] Lower electronic density at position 6 due to altered ring fusion; reduced cross-coupling efficiency
5-Bromothieno[2,3-d]pyrimidin-4(3H)-one 1239460-83-3 C₆H₃BrN₂OS Br at position 5 Bromine at position 5 sterically hinders reactions; limited utility in coupling chemistry
7-Bromothieno[3,2-d]pyrimidin-4(1H)-one 31169-25-2 C₆H₃BrN₂OS Br at position 7 Position 7 bromine directs electrophilic substitutions to adjacent positions; less explored in drug design

Key Observations :

  • Ring Fusion Position: Thieno[3,2-d] vs. [2,3-d] fusion alters electron distribution. The [3,2-d] fusion in the parent compound enhances reactivity at position 6 for Pd-mediated couplings compared to [2,3-d] analogs .
  • Bromine Position : Bromine at position 6 (vs. 5 or 7) optimizes steric and electronic effects for cross-coupling, enabling efficient synthesis of derivatives like 6-(phenylethynyl) analogs .

Non-Brominated Thienopyrimidinones

Compound Name Substituents Key Features
2-(Propan-2-ylamino)-6-bromothieno[3,2-d]pyrimidin-4(3H)-one NH(C₃H₇) at position 2, Br at 6 Amino groups enhance solubility and target affinity; used in CDK2 inhibitor design
2-(tert-Butylamino)-6-ethynylthieno[3,2-d]pyrimidin-4(3H)-one NH(C(CH₃)₃) at position 2, ethynyl at 6 Ethynyl group enables click chemistry; tert-butylamino improves metabolic stability
3-Ethyl-2-mercapto-6-methylthieno[3,2-d]pyrimidin-4(3H)-one SH at position 2, ethyl and methyl substituents Thiol group facilitates disulfide bond formation; explored in enzyme inhibition

Key Observations :

  • Substituent Effects: Amino or thiol groups at position 2 improve interactions with biological targets (e.g., kinases), while bromine at 6 allows modular derivatization .

Pyrimidinones Without Thiophene Rings

Compound Name CAS Number Molecular Formula Key Features
6-Bromo-3-methylpyrimidin-4(3H)-one 1611464-74-4 C₅H₅BrN₂O Simpler scaffold lacking thiophene; lower molecular weight but reduced target affinity
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one 81560-03-4 C₅H₅BrN₂OS Methylthio group enhances lipophilicity; less studied in medicinal chemistry

Key Observations :

  • Thiophene Impact: The thieno ring in this compound enhances π-π stacking and binding to hydrophobic enzyme pockets, unlike non-fused pyrimidinones .

Reactivity in Cross-Coupling Reactions

This compound undergoes efficient Pd-catalyzed couplings with alkynes, arylboronic acids, and amines. For example:

  • Sonogashira Reaction: Reacts with ethynylbenzene to yield 6-(phenylethynyl) derivatives (85% yield), useful in fluorescent probe development .
  • Buchwald-Hartwig Amination : Substitution with piperazine generates analogs with improved pharmacokinetic profiles .

Biological Activity

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thienopyrimidines. The general structure can be represented as follows:

C7H5BrN2S\text{C}_7\text{H}_5\text{BrN}_2\text{S}

The synthesis of this compound typically involves multi-step reactions that can include cyclization processes and functional group modifications to enhance biological activity. Various synthetic routes have been reported, often employing starting materials such as substituted thiophenes and pyrimidines.

Antimicrobial Activity

One of the notable biological activities of this compound is its antimycobacterial activity. Research indicates that this compound exhibits significant inhibition against Mycobacterium tuberculosis and related strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported at approximately 8 µg/mL against Mycobacterium tuberculosis H37Rv, demonstrating potent antitubercular properties .
  • Compounds in this class have shown inhibition percentages ranging from 40% to 68% against various mycobacterial strains, indicating promising therapeutic potential for treating tuberculosis .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties:

  • A study reported that derivatives of thieno[3,2-d]pyrimidine exhibited cytotoxic effects against triple-negative breast cancer (TNBC) cell lines. Specifically, one derivative demonstrated an IC50 value of 27.6 µM , indicating strong cytotoxicity against MDA-MB-231 cells .
  • Structure-activity relationship (SAR) studies suggest that substituents on the aromatic rings significantly influence the anticancer activity, with electron-withdrawing groups enhancing potency .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells.
  • Disruption of metabolic pathways : The compound may interfere with metabolic pathways essential for the survival of mycobacteria and cancer cells.

Case Studies

Case Study 1: Antimycobacterial Activity

A series of thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and tested for their antimycobacterial activity. The results indicated that certain derivatives had a significant effect on Mycobacterium smegmatis and Mycobacterium bovis BCG strains, with inhibition rates between 30% and 40% at concentrations around 30 µg/mL .

Case Study 2: Anticancer Activity in TNBC

In a recent study evaluating the anticancer potential of thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 cells, it was found that these compounds exhibited selective cytotoxicity. The most potent compound showed an IC50 value lower than that of standard chemotherapeutics like paclitaxel, highlighting the potential for further development as anti-breast cancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one?

The synthesis typically involves cyclization and halogenation steps. Key methods include:

  • Cyclization with ethoxycarbonyl isothiocyanate : Reaction with ethoxycarbonyl isothiocyanate in DMF forms a thiourea carbamate intermediate, which undergoes cyclization with alkylamines to yield the core scaffold .
  • Chlorination and bromination : Thieno[3,2-d]pyrimidin-4(3H)-one can be brominated using POCl₃ or other halogenating agents. For example, chlorination with POCl₃ in toluene at 100°C yields 4-chloro derivatives, which can be further functionalized .
  • Pd-catalyzed cross-coupling : The bromine at position 6 serves as a handle for Suzuki or Sonogashira couplings to introduce alkynyl or aryl groups (e.g., with 4-methylphenylacetylene) .

Q. How is the purity and structural integrity of this compound derivatives validated?

  • Spectroscopic characterization : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substitution patterns. For example, the singlet at δ 10.59 ppm in 1H^{1}\text{H} NMR corresponds to the NH proton in 2-tert-butylamino derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weights (e.g., C₁₉H₂₀N₃OS [M+H]⁺: calculated 338.1322, observed 338.1319) .
  • Melting point analysis : Consistent melting points (e.g., 235–237°C for 2b) indicate purity .

Q. What in vitro biological assays are used to evaluate derivatives of this scaffold?

  • COX-1/COX-2 selectivity : Compounds are tested for inhibition of human COX-2 versus COX-1 using indomethacin as a control. IC₅₀ values and selectivity ratios are calculated .
  • Antiplasmodial activity : Derivatives are screened against Plasmodium falciparum strains, with IC₅₀ compared to chloroquine or artemisinin .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions at position 6 be optimized for higher yields?

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. Lower catalyst loading (1–2 mol%) reduces costs without compromising efficiency .
  • Solvent and temperature : Reactions in THF or DMF at 80–100°C improve coupling efficiency. For example, using 1-ethynyl-4-methylbenzene in THF at 85°C achieved 60% yield for compound 2b .
  • Substituent effects : Bulky groups (e.g., tert-butylamino) may sterically hinder coupling, necessitating longer reaction times or higher temperatures.

Q. How do structural modifications at positions 2 and 6 influence biological activity?

  • Position 2 (amino substituents) : Tert-butylamino groups enhance metabolic stability but may reduce solubility. Isopropylamino derivatives (e.g., 2c) showed moderate antiplasmodial activity (IC₅₀ = 1.2 µM) compared to tert-butyl analogs (IC₅₀ = 0.8 µM) .
  • Position 6 (alkynyl/aryl groups) : Electron-deficient aryl groups (e.g., 4-methylphenylacetylene) improve COX-2 selectivity (selectivity ratio >10) by fitting into the hydrophobic pocket of the enzyme .

Q. How should researchers address contradictory data in reaction yields or biological activity?

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, solvent purity). For example, Sonogashira couplings with ethynylcyclopropane yielded 23% (2e) versus 60% (2b) due to competing side reactions .
  • Statistical analysis : Use triplicate assays for biological evaluations. In COX-2 studies, standard deviations >15% may indicate assay variability .
  • Computational modeling : Molecular docking can rationalize discrepancies in bioactivity by analyzing binding interactions with target enzymes .

Q. Methodological Considerations

Table 1. Representative Synthetic Yields and Conditions for 6-Substituted Derivatives

CompoundSubstituent at Position 6CatalystYield (%)Reference
2b4-MethylphenylacetylenePd(PPh₃)₄60
2c4-MethylphenylacetylenePd(PPh₃)₄23
2eCyclopropylethynylPd(PPh₃)₄23

Table 2. Key Spectral Data for Structural Confirmation

Compound1H^{1}\text{H} NMR (δ, ppm)13C^{13}\text{C} NMR (δ, ppm)HRMS (m/z)
2b10.59 (s, 1H, NH)159.4 (C=O)338.1319
2c10.78 (s, 1H, NH)159.2 (C=O)324.1163

Properties

IUPAC Name

6-bromo-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSCGMBLRLDHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595174
Record name 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215927-36-9
Record name 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

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